4-(2,2,2-Trifluoroethyl)pyridin-3-amine
Description
4-(2,2,2-Trifluoroethyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by a trifluoroethyl substituent at the 4-position of the pyridine ring and an amine group at the 3-position. The trifluoroethyl group (−CH₂CF₃) introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs. This structural motif is common in pharmaceuticals and agrochemicals due to fluorine’s ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)3-5-1-2-12-4-6(5)11/h1-2,4H,3,11H2 |
InChI Key |
BNAKTGWRTLRRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)pyridin-3-amine typically involves the introduction of the trifluoroethyl group to a pyridine ring. One common method is the reaction of 3-aminopyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(2,2,2-Trifluoroethyl)pyridin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups on the pyridine ring .
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Comparison with Similar Pyridin-3-amine Derivatives
Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives
Key Findings from Structural Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl group in 4-(2,2,2-Trifluoroethyl)pyridin-3-amine significantly lowers the pKa of the amine group compared to methyl or methoxy substituents, enhancing its resistance to metabolic oxidation . In contrast, dimethylamino groups (e.g., in N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide) increase basicity and hydrogen-bonding capacity, improving target binding in kinase inhibitors .
Lipophilicity and Solubility: The trifluoroethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, favoring blood-brain barrier penetration for CNS-targeted drugs . Chlorine substituents (e.g., 6-Chloro-N-(oxan-4-yl)pyridin-3-amine) balance lipophilicity with moderate aqueous solubility, making them suitable for oral formulations .
Synthetic Challenges: Introducing the trifluoroethyl group requires specialized fluorination techniques, such as radical trifluoromethylation or nucleophilic substitution with CF₃− reagents, which are less atom-economical than chlorination or silylation . Phenoxy-substituted analogs (e.g., 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine) are synthesized via Ullmann coupling, but regioselectivity issues may arise .
Biological Activity: While 4-(2,2,2-Trifluoroethyl)pyridin-3-amine’s direct activity is undocumented, analogs with trifluoromethyl groups exhibit IC₅₀ values in the nanomolar range against cancer cell lines and viral proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
